An In-Depth Technical Guide to the Stability and Storage of 4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate
An In-Depth Technical Guide to the Stability and Storage of 4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical stability and storage considerations for 4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate, a key intermediate in pharmaceutical research and development. As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to ensure the integrity of this compound throughout its lifecycle.
Introduction: Understanding the Core Molecule
4-Amino-8-fluoro-3-quinolinecarboxylic acid is a substituted quinoline derivative. The quinoline scaffold is a prominent feature in a wide array of biologically active compounds, including antimalarials, antibacterials, and anticancer agents.[1][2][3] The specific substitutions of an amino group at the 4-position, a fluorine atom at the 8-position, and a carboxylic acid at the 3-position impart unique chemical properties that influence its reactivity, therapeutic potential, and, critically, its stability. The dihydrate form indicates the presence of two water molecules per molecule of the carboxylic acid, which can significantly impact its solid-state properties and stability profile.
Physicochemical Properties: The Foundation of Stability
A thorough understanding of the physicochemical properties of 4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate is paramount to predicting its behavior under various conditions. While specific experimental data for this exact dihydrate is not widely published, we can infer its characteristics from closely related structures and general chemical principles.
| Property | Estimated Value/Information | Rationale/Supporting Evidence |
| Molecular Formula | C₁₀H₇FN₂O₂ · 2H₂O | Based on the chemical name. |
| Molecular Weight | 258.21 g/mol | Calculated based on the molecular formula. The anhydrous form has a molecular weight of 222.18 g/mol . |
| Appearance | Likely a crystalline solid | Amino acids and carboxylic acids are typically crystalline solids.[4] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF. | The carboxylic acid and amino groups can contribute to aqueous solubility, but the quinoline ring is largely hydrophobic. Many quinoline derivatives require organic solvents for dissolution. |
| pKa | Estimated 3-5 for the carboxylic acid and 4-6 for the amino group. | The pKa of quinoline-4-carboxylic acid is around 4.8. The electron-withdrawing fluorine atom and the amino group will influence the acidity of the carboxylic acid and the basicity of the amino group. |
| Melting Point | Expected to be >200 °C (with decomposition) | Quinoline carboxylic acids generally have high melting points. For example, 4-quinolinecarboxylic acid has a melting point of 254-255 °C.[4] The dihydrate may have a different melting behavior, potentially showing dehydration before melting. |
Intrinsic Stability and Potential Degradation Pathways
The stability of 4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate is influenced by its inherent chemical structure and its interaction with environmental factors.
Chemical Degradation
Several degradation pathways can be anticipated for this molecule, primarily targeting the quinoline ring system and its functional groups.
-
Oxidative Degradation: The electron-rich aromatic system, particularly with the activating amino group, can be susceptible to oxidation. This can lead to the formation of N-oxides or hydroxylated byproducts.
-
Photodegradation: Fluoroquinolone derivatives are known to be sensitive to light. A study on related fluoroquinolones indicated that substitution at the 8-position influences photostability, with an 8-fluoro substituent potentially leading to greater degradation upon UV irradiation compared to an 8-methoxy substituent.[5] Photodegradation can involve complex reactions, including defluorination and cleavage of the quinoline ring. The photocatalytic degradation of quinoline has been shown to proceed via attack on the pyridine ring.[6]
-
Decarboxylation: While generally stable, the carboxylic acid group can be susceptible to decarboxylation under harsh conditions such as high heat.
-
Hydrolysis: The amino group could potentially undergo hydrolysis under extreme pH and temperature conditions, though this is generally less common for aromatic amines.
Caption: Potential degradation pathways for 4-Amino-8-fluoro-3-quinolinecarboxylic acid.
Physical Stability of the Dihydrate
The presence of water molecules in the crystal lattice introduces another layer of complexity to the stability profile.
-
Dehydration: The dihydrate can lose its water molecules upon heating or exposure to low humidity environments. This can lead to a change in the crystal structure, potentially forming an anhydrous form or a different hydrate. This transformation can affect the compound's physical properties, such as solubility and dissolution rate.
-
Hygroscopicity: While it is a dihydrate, the compound may still be hygroscopic under certain conditions, potentially absorbing more water from the atmosphere. Compounds with hydroxyl and carboxyl groups are generally more hygroscopic.[7][8] This can lead to deliquescence (dissolving in the absorbed water) at high relative humidity.
Recommended Storage and Handling
To maintain the integrity of 4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate, strict adherence to proper storage and handling protocols is essential.
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Lower temperatures slow down the rate of chemical degradation reactions. For a related compound, 4-Amino-8-(trifluoromethyl)quinoline, storage at 0-8°C is recommended.[9] |
| Light | Protect from light. Store in an amber vial or a light-resistant container. | The quinoline ring system, especially with fluoro and amino substituents, is susceptible to photodegradation.[5] |
| Humidity | Store in a tightly sealed container in a desiccator or a controlled low-humidity environment. | To prevent dehydration or further water absorption, which can lead to changes in the physical form and potential degradation. |
| Inert Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | To minimize oxidative degradation. |
Handling Precautions:
-
Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust.
-
Avoid contact with skin and eyes.
-
Minimize exposure to ambient air and moisture during weighing and transfer.
Stability-Indicating Analytical Methodology
A robust stability-indicating analytical method is crucial for monitoring the purity of 4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.[10]
Experimental Protocol: Stability-Indicating HPLC Method
This protocol is a general guideline and should be optimized and validated for the specific laboratory setup and requirements. The method is adapted from established procedures for similar aminoquinoline derivatives.[11][12][13]
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm and 280 nm (monitor both for comprehensive analysis).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of 4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 0.1 mg/mL.
-
Forced Degradation Samples: Prepare solutions of the compound at a concentration of 1 mg/mL and subject them to stress conditions (e.g., acid, base, peroxide, heat, and light) to generate degradation products. Dilute the stressed samples to a final concentration of 0.1 mg/mL before injection.
4. Method Validation:
-
The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Caption: A typical workflow for HPLC-based stability testing.
Conclusion
The stability of 4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate is a critical factor that can impact its use in research and drug development. Its susceptibility to oxidation, photodegradation, and changes in hydration state necessitates strict control over storage and handling conditions. By implementing the recommendations outlined in this guide, researchers can ensure the integrity and reliability of this important chemical entity, thereby contributing to the successful advancement of their scientific endeavors. The provided HPLC methodology serves as a robust starting point for developing a validated, stability-indicating method to monitor the quality of this compound over time.
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